1,3-O-Benzylidene-D-arabitol

描述

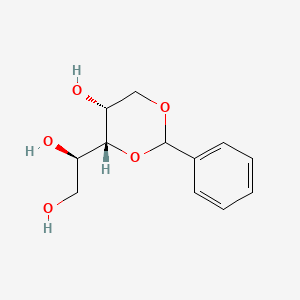

1,3-O-Benzylidene-D-arabitol is a carbohydrate derivative used primarily in biochemical research. It is a white to pale yellow crystalline compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is notable for its role in the study of carbohydrate chemistry and glycobiology, where it is used to investigate the structure, synthesis, and biological functions of sugars.

准备方法

Synthetic Routes and Reaction Conditions

1,3-O-Benzylidene-D-arabitol can be synthesized from D-arabinitol and benzaldehyde dimethyl acetal. The reaction typically involves the formation of a benzylidene acetal protecting group, which is a common strategy in carbohydrate chemistry to protect hydroxyl groups during subsequent synthetic steps . The reaction conditions often include the use of an acid catalyst and an inert solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

1,3-O-Benzylidene-D-arabitol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzylidene group can be reduced to yield the free hydroxyl groups.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to form ethers or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl groups.

科学研究应用

Definition and Background

1,3-O-Benzylidene-D-arabitol is a diol with a dioxane and phenolic structure, identified by its CAS number 70831-50-4. It was first synthesized in the early 2000s as part of research aimed at discovering new drug targets. Its molecular formula is C12H16O5, with a molecular weight of approximately 240.25 g/mol .

Synthesis and Characterization

The synthesis of this compound can be accomplished through various methods, including:

- Reaction with Phenylboronic Acid : This method involves reacting 1,3-dioxan-4-ol with phenylboronic acid.

- Oxidation Processes : Utilizing potassium permanganate for oxidation reactions to yield the desired compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Biological Properties

This compound exhibits a range of biological activities:

- Antiviral Activity : Research indicates potential efficacy against various viral pathogens.

- Antibacterial Properties : The compound has shown effectiveness in inhibiting bacterial growth.

- Anticancer Potential : Studies suggest that it may inhibit certain enzymes involved in cancer progression, such as lactate dehydrogenase and xanthine oxidase .

Drug Development

- Anticancer Drugs : The compound's ability to inhibit key enzymes makes it a candidate for developing new anticancer therapies.

- Antiviral Agents : Its antiviral properties are being explored for therapeutic applications against viral infections.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may have enhanced biological activity or novel properties.

Biotechnology

In biotechnology, this compound is investigated for:

- Enzyme Inhibition Studies : Understanding its role in metabolic pathways.

- Development of Diagnostic Tools : Its biochemical interactions may lead to advancements in disease detection methodologies.

Case Studies

Several studies have documented the applications of this compound:

- Study on Autoimmune Diseases : A study highlighted its potential use in developing drugs for autoimmune conditions by acting on immune cell pathways .

- Research on Glycolipid Derivatives : Investigations into glycolipid derivatives have shown promising results in enhancing immune responses .

Current Research Trends

Ongoing research focuses on:

- Improving synthesis methods to enhance yield and purity.

- Exploring the compound's safety profile and toxicity levels.

- Investigating new applications in fields such as nanotechnology and environmental remediation .

Limitations and Future Directions

Despite its potential, challenges remain regarding:

- Toxicity Concerns : While acute toxicity is low, chronic exposure may pose risks.

- Availability : Limited production methods hinder widespread application.

Future research should aim at:

作用机制

The mechanism of action of 1,3-O-Benzylidene-D-arabitol involves its role as a protecting group in carbohydrate chemistry. By forming a benzylidene acetal, it protects specific hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates.

相似化合物的比较

Similar Compounds

1,3-O-Benzylidene-D-threitol: Similar in structure but derived from D-threitol instead of D-arabinitol.

2,3,4-Tri-O-benzyl-L-fucopyranose: Another benzylidene-protected carbohydrate used in similar applications.

Tri-O-benzyl-D-galactal: Used in carbohydrate synthesis with a benzylidene protecting group.

Uniqueness

1,3-O-Benzylidene-D-arabitol is unique due to its specific configuration and the presence of the benzylidene acetal protecting group. This configuration allows for selective protection and functionalization of hydroxyl groups, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.

生物活性

1,3-O-Benzylidene-D-arabitol (CAS No. 70831-50-4) is a sugar derivative that has garnered attention for its diverse biological activities. This compound is synthesized from D-arabitol and is characterized by its benzylidene acetal structure, which contributes to its unique properties. This article explores the biological activities of this compound, including its antiviral, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of D-arabitol with benzaldehyde derivatives under acidic conditions. The synthesis typically results in a mixture of regioisomers, which can be separated and characterized using techniques such as NMR and mass spectrometry .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses, making it a candidate for further investigation in antiviral drug development. For instance, studies have highlighted its effectiveness against viruses like influenza and HIV .

Antibacterial Activity

The compound demonstrates notable antibacterial activity against various strains of bacteria. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit key enzymes involved in metabolic processes, such as lactate dehydrogenase and xanthine oxidase, which play roles in cellular energy metabolism . Additionally, it may affect the expression of genes involved in inflammatory responses and cell cycle regulation .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza virus. The compound was administered in vitro to infected cells, resulting in a significant reduction in viral load compared to controls. The IC50 value was determined to be approximately 25 µM, indicating strong antiviral potential .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antibacterial properties .

Data Summary

| Biological Activity | IC50/MIC Values | Target Organisms |

|---|---|---|

| Antiviral | 25 µM | Influenza Virus |

| Antibacterial | 32 µg/mL (S. aureus) 64 µg/mL (E. coli) | Staphylococcus aureus Escherichia coli |

| Anticancer | Varies | Various Cancer Cell Lines |

属性

CAS 编号 |

80924-06-7 |

|---|---|

分子式 |

C12H16O5 |

分子量 |

240.25 g/mol |

IUPAC 名称 |

(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |

InChI |

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |

InChI 键 |

IENSYSQTQGXKIV-KKOKHZNYSA-N |

SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |

手性 SMILES |

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |

规范 SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |

Key on ui other cas no. |

70831-50-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。